2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid is a compound characterized by the presence of a benzoic acid moiety linked to a 1,2,4-triazole ring that is substituted with a chlorine atom. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to the biological activity associated with the triazole ring.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. Specifically, it is classified under organic compounds that contain both carboxylic acid and triazole functional groups.
The synthesis of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves coupling reactions between a benzoic acid derivative and 5-chloro-1H-1,2,4-triazole. One effective method utilizes N,N’-dicyclohexylcarbodiimide as a coupling reagent to form the amide bond under mild conditions.
In laboratory settings, the synthesis may involve:
In industrial applications, continuous flow synthesis methods may be adopted for scalability and improved efficiency in producing this compound .
The molecular structure of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid can be represented using its InChI code:
This indicates the presence of:
Key structural data includes:
2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid can participate in several chemical reactions:
The reaction conditions for these transformations vary based on the desired product but often include standard organic reaction techniques such as refluxing in appropriate solvents or employing catalysts to facilitate reactions.
The mechanism of action for 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid primarily relates to its biological interactions. The triazole moiety is known for its ability to inhibit certain enzymes and disrupt cellular processes in microbial organisms. This activity is particularly relevant in the context of its potential use as an antimicrobial agent.
Research indicates that compounds containing triazole rings can interact with fungal cytochrome P450 enzymes, leading to inhibition of ergosterol biosynthesis—a crucial component of fungal cell membranes. This mechanism underpins its application in antifungal therapies.
The physical properties of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid include:
Key chemical properties include:
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications.
The applications of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid span several domains:
The strategic fusion of 1,2,4-triazole heterocycles with benzoic acid scaffolds represents a cornerstone of modern medicinal chemistry, aimed at generating novel pharmacophores with enhanced bioactivity and selectivity. The 1,2,4-triazole ring—a nitrogen-rich, planar, and moderately aromatic system—confers exceptional metabolic stability and diverse binding capabilities via hydrogen bonding, dipole interactions, and π-stacking. Its intrinsic dipole character facilitates strong interactions with biological targets, while its ability to act as a bioisostere for carboxylic acids or amides enhances pharmacokinetic profiles [5]. Benzoic acid, conversely, introduces a rigid aromatic framework and a carboxylic acid group capable of ionic interactions, metal chelation, and hydrogen bond donation/acceptance. Hybridization leverages synergistic effects: the triazole modulates electron distribution and solubility, while the benzoic acid moiety anchors the molecule to enzymatic pockets. This dual functionality underpins the broad therapeutic potential of such hybrids, spanning anticancer, antimicrobial, and antioxidant applications [1] [5].
1,2,4-Triazole derivatives have emerged as privileged scaffolds in oncology due to their capacity to disrupt critical cancer cell pathways. FDA-approved triazole-containing drugs like anastrozole and letrozole exemplify their clinical impact, functioning as aromatase inhibitors for breast cancer therapy by chelating heme iron in the enzyme’s active site [1] . Beyond hormonal modulation, triazole hybrids induce apoptosis, inhibit proliferation, and suppress angiogenesis. For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent activity against MCF-7 (breast) and HCT-116 (colon) carcinoma cell lines, with IC~50~ values of 15.6–23.9 µM—comparable to doxorubicin (19.7 µM and 22.6 µM, respectively) [1] [2]. Crucially, select compounds (e.g., hybrids 2, 5, 14, 15) exhibited minimal cytotoxicity toward normal retinal pigment epithelial (RPE-1) cells, highlighting their cancer-selectivity [1]. Mechanistic studies revealed apoptosis induction via caspase activation and mitochondrial depolarization, positioning triazole-benzoic acid hybrids as versatile templates for targeted anticancer agents [1] [8].
Table 1: Anticancer Activity of Representative 1,2,4-Triazole Benzoic Acid Hybrids
Compound | Structural Feature | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Selectivity Index (RPE-1 vs. Cancer Cells) |
---|---|---|---|---|
Doxorubicin | Reference | 19.7 | 22.6 | Low |
Hybrid 2 | 3'-Phenoxy substitution | 15.6 | 18.9 | High |
Hybrid 5 | 2-OH-5-nitro benzylidene | 17.2 | 20.4 | Moderate |
Hybrid 14 | Phenethyl isothiocyanate | 16.8 | 19.3 | High |
Hybrid 15 | Benzyl isothiocyanate | 18.1 | 21.7 | High |
The benzoic acid unit in triazole hybrids is not merely a linker but a critical pharmacophoric element. Its carboxylic acid group enhances solubility and enables ionic interactions with protonated lysine or arginine residues in target proteins. Furthermore, the aromatic ring provides a hydrophobic surface for van der Waals contacts and a platform for substituent diversification to fine-tune electronic and steric properties [1] [5]. In antioxidant applications, benzoic acid contributes to radical scavenging via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms. DFT studies of 4-(1H-triazol-1-yl)benzoic acid hybrids revealed that the carboxylic acid group lowers bond dissociation enthalpy (BDE) for O−H bonds, facilitating radical quenching [5]. Hybrids like 1 and 9 exhibited 89.95% and 85.34% DPPH radical scavenging at 100 µg/mL, outperforming standard antioxidants like BHA in certain assays [5]. In anticancer hybrids, the benzoic acid’s orientation optimizes binding to residues in enzymatic pockets like EGFR or tubulin, as evidenced by QSAR models correlating its electronic parameters with cytotoxic potency [1] [8].
Chlorine incorporation at the 5-position of the 1,2,4-triazole ring (as in 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid) is a strategic design choice driven by electronic, steric, and metabolic considerations. Chlorine’s strong electron-withdrawing nature reduces the triazole ring’s electron density, enhancing its ability to participate in halogen bonding with carbonyl oxygens or amide nitrogens in biological targets. This interaction augments binding affinity and selectivity [9]. Additionally, chlorine’s moderate size (van der Waals radius: 1.75 Å) introduces steric constraints that can restrict rotational freedom, promoting optimal pharmacophore alignment. Metabolically, chloro-substituted triazoles resist oxidative degradation, prolonging half-life in vivo [9]. In cytotoxic hybrids, chlorine substitution correlates with improved IC~50~ values; for example, chloro-aryl triazole-quinazolinones exhibited IC~50~s as low as 7.30 µM against A549 lung cancer cells, attributed to enhanced interactions with hydrophobic kinase domains [8]. Similarly, chloro-eugenol-triazole hybrids showed 2–5-fold increases in COX-2 inhibition (IC~50~: 0.28 µM) compared to non-halogenated analogues, due to tighter hydrophobic packing in the enzyme’s active site [9].
Table 2: Impact of Chlorine Substitution on Key Physicochemical and Biological Parameters
Parameter | Non-Chlorinated Triazole Hybrids | Chlorinated Triazole Hybrids | Biological Consequence |
---|---|---|---|
σp (Hammett Constant) | ~0.00 (H) | +0.47 (Cl) | Enhanced electrophilicity for nucleophile targeting |
Log P | 1.8–2.5 | 2.1–2.9 | Improved membrane permeation |
Halogen Bonding Energy | Absent | −3 to −5 kcal/mol | Stronger enzyme inhibition |
CYP450 Metabolism Rate | High | Moderate | Extended plasma half-life |
The convergence of 1,2,4-triazole versatility, benzoic acid’s target affinity, and chlorine’s electronic optimization establishes 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid as a compelling scaffold for future oncotherapeutics. Ongoing research focuses on diversifying benzoic acid substituents and evaluating chlorine’s role in overcoming multidrug resistance.
Compound Names in Article:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3